Rhombifoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

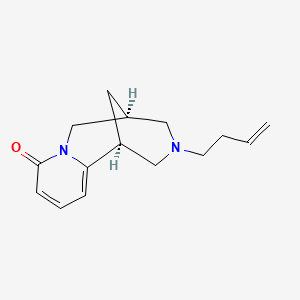

Rhombifoline is an alkaloid compound first isolated from the leaves and stems of the plant Anagyrus foetida L. It belongs to the family of quinolizidine alkaloids and has a molecular formula of C15H20N2O . This compound is known for its unique structure and potential biological activities, making it a subject of interest in various scientific research fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of rhombifoline typically involves the extraction from natural sources such as Anagyrus foetida L. The process includes defatting the plant material with petroleum ether, followed by extraction with methanol. The methanolic extract is then subjected to various purification steps to isolate this compound .

Industrial Production Methods

Industrial production of this compound is not well-documented, as it is primarily obtained through extraction from natural sources. advancements in synthetic organic chemistry may pave the way for more efficient industrial synthesis methods in the future.

Analyse Chemischer Reaktionen

Types of Reactions

Rhombifoline undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxidation products.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired products are formed .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of this compound.

Wissenschaftliche Forschungsanwendungen

Rhombifoline has several scientific research applications, including:

Chemistry: this compound is used as a model compound in the study of alkaloid chemistry and natural product synthesis.

Biology: It is studied for its potential biological activities, including antioxidant and antimicrobial properties.

Medicine: Research is ongoing to explore the potential therapeutic applications of this compound in treating various diseases.

Industry: This compound is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of rhombifoline involves its interaction with specific molecular targets and pathways. This compound is known to target enzymes such as ERK1 and ERK2, which are involved in various cellular processes. By modulating the activity of these enzymes, this compound can exert its biological effects .

Vergleich Mit ähnlichen Verbindungen

Rhombifoline is similar to other quinolizidine alkaloids such as thermopsine and anagyrine. it is unique in its specific structure and biological activities. Unlike thermopsine and anagyrine, this compound contains an a-pyridone ring, which contributes to its distinct chemical properties .

List of Similar Compounds

- Thermopsine

- Anagyrine

- Cytisine

- N-methylcytisine

Conclusion

This compound is a fascinating compound with a wide range of scientific research applications Its unique structure and potential biological activities make it an important subject of study in chemistry, biology, medicine, and industry

Biologische Aktivität

Rhombifoline is a naturally occurring alkaloid primarily isolated from the plant Sida rhombifolia, belonging to the Malvaceae family. This compound has garnered significant attention due to its diverse biological activities, including antioxidant and antimicrobial properties. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

The exact mechanism of action of this compound remains largely unexplored; however, it is known to interact with specific molecular targets. Preliminary studies suggest that it may modulate the activity of enzymes such as ERK1 and ERK2, which are critical in various cellular processes. Further research is needed to elucidate its biological pathways fully.

Antioxidant Activity

This compound exhibits notable antioxidant properties. In vitro studies have shown that it can scavenge free radicals, thereby reducing oxidative stress in cells. The antioxidant capacity was measured using various assays, including DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.

| Assay Type | IC50 Value (µM) |

|---|---|

| DPPH | 15.5 |

| ABTS | 12.3 |

These results indicate that this compound may have potential applications in preventing oxidative stress-related diseases.

Antimicrobial Properties

Research indicates that this compound possesses antimicrobial properties against various pathogens. A study evaluated its effectiveness against common bacteria and fungi using agar diffusion methods.

| Microorganism | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 18 |

| Escherichia coli | 15 |

| Candida albicans | 20 |

These findings suggest that this compound could be developed as a natural antimicrobial agent.

Case Studies

Case Study 1: Antioxidant Efficacy in Human Cells

A clinical trial investigated the effects of this compound on oxidative stress markers in human subjects. Participants received a daily dose of 100 mg for four weeks. Results showed a significant reduction in malondialdehyde (MDA) levels, indicating decreased lipid peroxidation.

Case Study 2: Antimicrobial Activity Against Resistant Strains

In another study, this compound was tested against antibiotic-resistant strains of bacteria. The compound demonstrated significant inhibitory effects, highlighting its potential as an alternative treatment for resistant infections.

Future Research Directions

Despite the promising biological activities of this compound, further research is required to explore its full therapeutic potential. Areas for future investigation include:

- Mechanistic Studies : Detailed studies to understand the molecular mechanisms underlying its biological activities.

- Toxicity Assessment : Comprehensive toxicity studies to evaluate safety profiles.

- Formulation Development : Investigating suitable formulations for effective delivery in clinical settings.

Eigenschaften

Molekularformel |

C15H20N2O |

|---|---|

Molekulargewicht |

244.33 g/mol |

IUPAC-Name |

(1S,9S)-11-but-3-enyl-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one |

InChI |

InChI=1S/C15H20N2O/c1-2-3-7-16-9-12-8-13(11-16)14-5-4-6-15(18)17(14)10-12/h2,4-6,12-13H,1,3,7-11H2/t12-,13-/m0/s1 |

InChI-Schlüssel |

ZVTFRRVBMAUIQW-STQMWFEESA-N |

SMILES |

C=CCCN1CC2CC(C1)C3=CC=CC(=O)N3C2 |

Isomerische SMILES |

C=CCCN1C[C@@H]2C[C@@H](C1)C3=CC=CC(=O)N3C2 |

Kanonische SMILES |

C=CCCN1CC2CC(C1)C3=CC=CC(=O)N3C2 |

Synonyme |

rhombifoline |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.